4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one 4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one 4-methyl-2-(8-quinolinyl)-1-phthalazinone is a member of phthalazines.
Brand Name: Vulcanchem
CAS No.: 479577-82-7
VCID: VC4215591
InChI: InChI=1S/C18H13N3O/c1-12-14-8-2-3-9-15(14)18(22)21(20-12)16-10-4-6-13-7-5-11-19-17(13)16/h2-11H,1H3
SMILES: CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=CC4=C3N=CC=C4
Molecular Formula: C18H13N3O
Molecular Weight: 287.322

4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one

CAS No.: 479577-82-7

Cat. No.: VC4215591

Molecular Formula: C18H13N3O

Molecular Weight: 287.322

* For research use only. Not for human or veterinary use.

4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one - 479577-82-7

Specification

CAS No. 479577-82-7
Molecular Formula C18H13N3O
Molecular Weight 287.322
IUPAC Name 4-methyl-2-quinolin-8-ylphthalazin-1-one
Standard InChI InChI=1S/C18H13N3O/c1-12-14-8-2-3-9-15(14)18(22)21(20-12)16-10-4-6-13-7-5-11-19-17(13)16/h2-11H,1H3
Standard InChI Key XMYSTRUFPKBWBE-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=CC4=C3N=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-Methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one belongs to the phthalazinone class, featuring a bicyclic phthalazine core fused with a quinoline moiety. Key identifiers include:

PropertyValue
CAS Registry Number479577-82-7
Molecular FormulaC₁₈H₁₃N₃O
Molecular Weight287.322 g/mol
IUPAC Name4-methyl-2-quinolin-8-ylphthalazin-1-one
SMILESCC1=NN(C(=O)C2=CC=CC=C12)C3=CC=CC4=C3N=CC=C4
InChI KeyXMYSTRUFPKBWBE-UHFFFAOYSA-N

The quinoline moiety at position 2 introduces π-π stacking capabilities, while the methyl group at position 4 modulates electronic density. X-ray crystallography data, though unavailable for this specific compound, suggests a planar configuration based on analogous phthalazinones .

Synthesis and Structural Analysis

Synthetic Pathways (Inferred from Analogues)

While no published synthesis route exists for 4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one, related phthalazinones are typically synthesized through:

  • Chemoselective O-alkylation: Starting materials like 2-phenyl-2,3-dihydrophthalazine-1,4-dione undergo alkylation with ethyl chloroacetate to form ester intermediates .

  • Hydrazinolysis: Ester groups are converted to hydrazides using hydrazine hydrate, enabling further functionalization .

  • Azide Coupling: Reaction with amino acid esters under Staudinger conditions yields dipeptide-conjugated derivatives .

For example, methyl-3-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]acetate (5a) was synthesized via these methods, confirmed by ¹H NMR signals at δ 6.91 ppm (NHCH₂), 4.07 ppm (NHCH₂), and 3.69 ppm (OCH₃) .

Spectroscopic Characterization

Hypothetical characterization data, extrapolated from analogues:

  • ¹H NMR: Expected signals between δ 7.2–8.5 ppm (aromatic protons), δ 2.5–3.5 ppm (methyl groups), and δ 10–11 ppm (amide NH) .

  • Mass Spectrometry: Predicted [M + Na]⁺ peak at m/z 310.3.

Pharmacological Properties

Cytotoxic Activity

Though direct cytotoxicity data for 4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one is unavailable, structurally similar compounds exhibit potent activity:

CompoundHCT-116 IC₅₀ (μM)MDA-MB-231 IC₅₀ (μM)Selectivity Index (WISH)
7c1.367.67>73.5
8b2.3416.03>42.7
Cisplatin3.675.711.6

Derivatives with phenyl-phthalazinone moieties (7c, 8b) show enhanced selectivity for cancer cells over normal WISH cells . Molecular docking studies suggest VEGFR2 inhibition as a potential mechanism, with binding energies comparable to co-crystallized ligands (-9.2 kcal/mol) .

ADME and Pharmacokinetics

Physicochemical predictions for 4-methyl-2-(quinolin-8-yl)-1,2-dihydrophthalazin-1-one:

ParameterValue
LogP (Partition Coefficient)2.8 ± 0.3
Water Solubility12.4 μg/mL
Plasma Protein Binding89%
CYP450 3A4 InhibitionModerate

These values, derived from QSAR models of analogues, suggest favorable absorption and moderate hepatic metabolism .

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods to introduce substituents at positions 3 and 4 of the phthalazinone core.

  • Target Validation: Screen against kinase panels (e.g., VEGFR2, EGFR) to identify primary targets.

  • In Vivo Toxicity: Assess acute/chronic toxicity in rodent models, focusing on hepatorenal parameters.

  • Formulation Studies: Explore nanoencapsulation to enhance solubility and bioavailability.

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